2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol
説明
特性
IUPAC Name |
2-(7-ethoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-27-20-7-4-6-15-18-13-17(16-12-14(2)9-10-19(16)26)24-25(18)23(28-22(15)20)21-8-5-11-29-21/h4-12,18,23,26H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMHDDXDIBTZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)C)O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a complex heterocyclic molecule with potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of precursor compounds containing thiophene and pyrazole moieties. The synthetic routes often utilize various reagents and conditions to achieve the desired structure. For example, one method involves the cyclization of substituted phenols with thiophene derivatives under acidic conditions to yield the target compound.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed IC50 values of 16.19 μM against HCT-116 (human colorectal carcinoma) and 17.16 μM against MCF-7 (human breast adenocarcinoma) cells, indicating a promising potential for further development as an anticancer agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 |
| Compound A | MCF-7 | 17.16 |
| Doxorubicin | MCF-7 | 0.0428 |
Anti-inflammatory Activity
In addition to antitumor properties, the compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been reported to inhibit COX enzymes and demonstrate analgesic effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
The biological activity of 2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is believed to stem from its ability to interact with specific molecular targets within cells:
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
- Anti-inflammatory Mechanism : It likely inhibits the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Case Studies
Several studies have explored the biological activities of related compounds:
- A study demonstrated that a structurally similar pyrazole derivative exhibited significant cytotoxicity against multiple cancer cell lines and was effective in vivo in tumor-bearing mice .
- Another investigation highlighted the anti-inflammatory properties of thiophene-containing compounds that effectively reduced edema in animal models .
科学的研究の応用
The compound has been studied for its potential in several therapeutic areas:
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor activity. In a comparative study, the compound demonstrated notable inhibition of tumor cell proliferation across various cancer cell lines. For instance:
| Compound | IC₅₀ (μM) |
|---|---|
| Doxorubicin | 0.0428 ± 0.0082 |
| 2-(7-ethoxy...) | 2.0 ± 0.4 |
This suggests that the compound may serve as a promising candidate for further development in cancer therapy.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Pyrazolo derivatives have shown selectivity for COX-2 with minimal gastrointestinal toxicity, indicating that this compound may possess similar beneficial properties .
Case Study 1: Antitumor Efficacy
In a study published in MDPI, the antitumor efficacy of the compound was assessed against human cancer cell lines, particularly MCF-7 breast cancer cells. The results indicated strong potency with significant inhibition of cell growth .
Case Study 2: Safety Profile
A histopathological analysis conducted on animal models revealed minimal degenerative changes in vital organs after administration of pyrazolo derivatives. This suggests a favorable safety profile for further clinical investigations .
Q & A
Q. What synthetic strategies are recommended for optimizing yield and purity in the multi-step synthesis of this compound?
The compound’s synthesis involves multi-step reactions (e.g., cyclization, functional group modifications). Key optimization methods include:
- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity compared to traditional thermal methods .
- Solvent selection (e.g., polar aprotic solvents like DMF) to enhance reaction kinetics and minimize side products .
- Chromatographic purification (e.g., flash column chromatography) for isolating intermediates and final products with >95% purity .
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the benzoxazine and thiophene rings, with key shifts observed at δ 6.8–7.2 ppm (aromatic protons) and δ 150–160 ppm (oxazine carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- HPLC-PDA : Monitors purity (>98%) and detects trace impurities using reverse-phase C18 columns .
Q. What preliminary biological assays are suitable for evaluating therapeutic potential?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference drugs like doxorubicin .
- Anti-inflammatory activity : COX-2 inhibition assay using ELISA to measure prostaglandin E2 suppression .
- Dose-response studies : To establish EC50/IC50 values and selectivity indices .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity and target selectivity?
- Thiophene vs. pyridine substitution : Replacing the thiophene ring with pyridine (e.g., 3-pyridinyl) reduces cytotoxicity (ΔIC50 > 50%) but enhances solubility due to increased polarity .
- Ethoxy vs. methoxy groups : Ethoxy at the 7-position improves metabolic stability (t1/2 > 2 hours in liver microsomes) compared to methoxy .
- Benzoxazine ring rigidity : Spirocyclic derivatives (e.g., piperidine-fused analogs) show enhanced binding to kinase targets (ΔΔG = −2.3 kcal/mol) .
Q. What computational tools can predict binding modes and pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Simulates interactions with targets like EGFR (PDB: 1M17), identifying key hydrogen bonds with Lys721 and π-π stacking with Phe723 .
- QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate structure with antioxidant activity (r² = 0.82 in radical scavenging assays) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories, calculating RMSD < 2.0 Å .
Q. How can researchers resolve contradictions in reported biological data across studies?
- Batch-to-batch variability : Use orthogonal characterization (e.g., elemental analysis, XRD) to confirm compound identity .
- Assay standardization : Compare protocols for cytotoxicity (e.g., serum concentration in cell culture media) to identify confounding factors .
- Meta-analysis : Pool data from ≥3 independent studies to calculate weighted mean IC50 values and confidence intervals .
Q. What experimental designs mitigate solvent effects on reaction outcomes?
- Solvent screening : Test aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents to optimize nucleophilic substitution at the oxazine ring .
- Kinetic studies : Monitor reaction progress via TLC/HPLC to identify solvent-dependent intermediates (e.g., enolate vs. carbocation pathways) .
- Green chemistry approaches : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety without compromising yield .
Q. How can stability under physiological conditions be assessed for drug formulation studies?
- pH stability : Incubate the compound in buffers (pH 1–9) and quantify degradation via LC-MS (e.g., hydrolysis of the oxazine ring at pH < 3) .
- Thermal stability : DSC/TGA analysis to determine decomposition temperatures (>200°C indicates suitability for solid dosage forms) .
- Light sensitivity : Accelerated photodegradation studies under ICH Q1B guidelines to identify protective packaging requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
